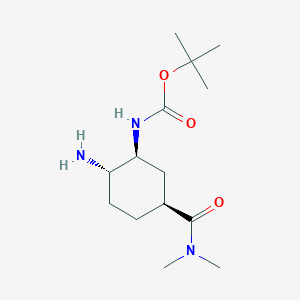

tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le ((1S,2S,5S)-2-amino-5-(diméthylcarbamoyl)cyclohexyl)carbamate de tert-butyle est un composé chimique ayant des applications potentielles dans divers domaines tels que la chimie médicinale et la synthèse organique. Il se caractérise par sa structure unique, qui comprend un groupe tert-butyle, un groupe amino et un groupe diméthylcarbamoyle attaché à un cycle cyclohexyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du ((1S,2S,5S)-2-amino-5-(diméthylcarbamoyl)cyclohexyl)carbamate de tert-butyle implique généralement plusieurs étapes :

Formation du cycle cyclohexyle : Le cycle cyclohexyle est synthétisé par une série de réactions de cyclisation.

Introduction du groupe amino : Le groupe amino est introduit par des réactions d’amination, souvent à l’aide de réactifs tels que l’ammoniac ou les amines.

Attachement du groupe diméthylcarbamoyle : Cette étape implique la réaction du groupe amino avec le chlorure de diméthylcarbamoyle dans des conditions contrôlées.

Addition du groupe tert-butyle : L’étape finale implique la protection du groupe amino par un groupe carbamate de tert-butyle, à l’aide du chloroformate de tert-butyle en présence d’une base.

Méthodes de production industrielle

La production industrielle du ((1S,2S,5S)-2-amino-5-(diméthylcarbamoyl)cyclohexyl)carbamate de tert-butyle suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, souvent en utilisant des réacteurs à écoulement continu et des systèmes automatisés pour contrôler la température, la pression et l’ajout de réactifs.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe amino, formant des oxydes ou des hydroxylamines.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbamate, conduisant à la formation d’amines.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe diméthylcarbamoyle peut être remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium sont couramment utilisés dans des conditions acides ou basiques.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés dans des conditions anhydres.

Substitution : Des nucléophiles tels que les amines, les thiols ou les alcools sont utilisés en présence d’une base comme l’hydroxyde de sodium ou le carbonate de potassium.

Principaux produits

Oxydation : Formation d’hydroxylamines ou de composés nitroso.

Réduction : Formation d’amines primaires ou secondaires.

Substitution : Formation de carbamates ou d’urées substitués.

Applications de la recherche scientifique

Chimie

Synthèse de molécules complexes : Utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques et de produits agrochimiques.

Groupe protecteur : Le groupe carbamate de tert-butyle est utilisé comme groupe protecteur pour les amines en synthèse organique.

Biologie

Inhibiteurs enzymatiques : Utilisation potentielle comme inhibiteur d’enzymes impliquées dans les voies métaboliques.

Conception de prodrogues : Utilisé dans la conception de prodrogues qui libèrent des composés actifs après activation métabolique.

Médecine

Développement de médicaments : Étudié pour son potentiel en tant qu’agent thérapeutique dans le traitement de diverses maladies.

Agents diagnostiques : Utilisé dans le développement d’agents diagnostiques pour l’imagerie et la détection de cibles biologiques.

Industrie

Synthèse des polymères : Utilisé dans la production de polymères ayant des propriétés spécifiques.

Catalyse : Employé comme ligand dans les réactions catalytiques pour améliorer les vitesses de réaction et la sélectivité.

Applications De Recherche Scientifique

Chemistry

Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Protecting group: The tert-butyl carbamate group is used as a protecting group for amines in organic synthesis.

Biology

Enzyme inhibitors: Potential use as an inhibitor of enzymes involved in metabolic pathways.

Prodrug design: Used in the design of prodrugs that release active compounds upon metabolic activation.

Medicine

Drug development: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Diagnostic agents: Used in the development of diagnostic agents for imaging and detection of biological targets.

Industry

Polymer synthesis: Used in the production of polymers with specific properties.

Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Mécanisme D'action

Le mécanisme d’action du ((1S,2S,5S)-2-amino-5-(diméthylcarbamoyl)cyclohexyl)carbamate de tert-butyle implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif des enzymes, inhibant leur activité en formant des complexes stables. Cette interaction peut perturber les voies métaboliques, conduisant à des effets thérapeutiques. Les voies moléculaires impliquées comprennent l’inhibition de l’activité enzymatique, la modulation de la signalisation des récepteurs et la modification des processus cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

- ((1S,2S,5S)-2-amino-5-(méthylcarbamoyl)cyclohexyl)carbamate de tert-butyle

- ((1S,2S,5S)-2-amino-5-(éthylcarbamoyl)cyclohexyl)carbamate de tert-butyle

- ((1S,2S,5S)-2-amino-5-(propylcarbamoyl)cyclohexyl)carbamate de tert-butyle

Unicité

Le ((1S,2S,5S)-2-amino-5-(diméthylcarbamoyl)cyclohexyl)carbamate de tert-butyle est unique en raison de la présence du groupe diméthylcarbamoyle, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la stabilité, la solubilité et la réactivité du composé, ce qui en fait un intermédiaire précieux en chimie synthétique et un agent thérapeutique potentiel en chimie médicinale.

Propriétés

Formule moléculaire |

C14H27N3O3 |

|---|---|

Poids moléculaire |

285.38 g/mol |

Nom IUPAC |

tert-butyl N-[(1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m0/s1 |

Clé InChI |

JCHIBKSSZNWERE-DCAQKATOSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C |

SMILES canonique |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)